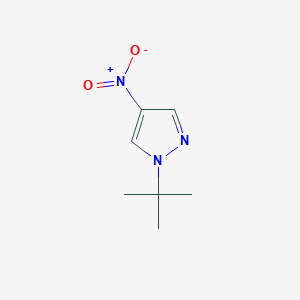
3,6-ジフルオロピリジン-2-カルボン酸
概要
説明
3,6-Difluoropyridine-2-carboxylic acid is a fluorinated building block with the empirical formula C6H3F2NO2 . It has a molecular weight of 159.09 . It is a solid substance with a melting point of 147-152 °C .
Molecular Structure Analysis
The molecular structure of 3,6-difluoropyridine-2-carboxylic acid consists of a pyridine ring with two fluorine atoms at positions 3 and 6, and a carboxylic acid group at position 2 . The SMILES string representation of the molecule is OC(=O)c1nc(F)ccc1F .Physical And Chemical Properties Analysis
3,6-Difluoropyridine-2-carboxylic acid is a solid substance with a melting point of 147-152 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
除草剤および殺虫剤の合成
3,6-ジフルオロピリジン-2-カルボン酸: は、様々な除草剤や殺虫剤の合成における出発物質として利用できます。 ピリジン誘導体のフッ素化は、その生物活性を高め、農業用途に効果的です .
有機合成
この化合物は、医薬品、化粧品、食品添加物に使用される複雑な分子の形成において、特に有機合成において役割を果たす可能性があります。 カルボン酸は、有機化学において汎用性の高い中間体として知られています .
医薬品研究
医薬品研究において、3,6-ジフルオロピリジン-2-カルボン酸はそのユニークな構造特性により、薬物開発のためのビルディングブロックとして検討することができます .
抗がん活性
この化合物は、その抗がん活性について調査される可能性があります。 同様の構造は、金属錯体と結合し、抗がん特性を示す能力について調べられています .
Safety and Hazards
3,6-Difluoropyridine-2-carboxylic acid is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory system irritation (STOT SE 3) . The safety pictograms associated with this compound are GHS07 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
作用機序
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that the atom of fluorine in the position 2 is most nucleophilic, therefore, reactions with nucleophilic reagents proceed highly regioselectively .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
生化学分析
Biochemical Properties
3,6-Difluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 3,6-difluoropyridine-2-carboxylic acid and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and affect the overall reaction kinetics .
Cellular Effects
The effects of 3,6-difluoropyridine-2-carboxylic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3,6-difluoropyridine-2-carboxylic acid can affect the expression of specific genes, thereby influencing protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 3,6-difluoropyridine-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with target biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, 3,6-difluoropyridine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,6-difluoropyridine-2-carboxylic acid in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3,6-difluoropyridine-2-carboxylic acid has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3,6-difluoropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm .
Transport and Distribution
The transport and distribution of 3,6-difluoropyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. Understanding the transport mechanisms is essential for optimizing the use of 3,6-difluoropyridine-2-carboxylic acid in various applications .
Subcellular Localization
The subcellular localization of 3,6-difluoropyridine-2-carboxylic acid is a critical factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization influences the interactions with target biomolecules and the overall biochemical effects of 3,6-difluoropyridine-2-carboxylic acid .
特性
IUPAC Name |
3,6-difluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFZWBQCAGFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005567 | |
| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851386-45-3 | |
| Record name | 3,6-Difluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Difluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 851386-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)







![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)